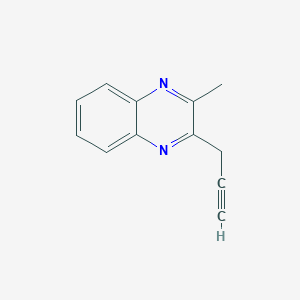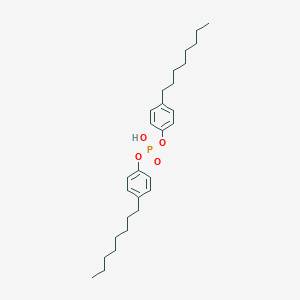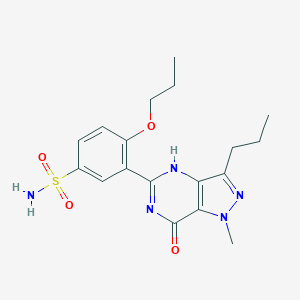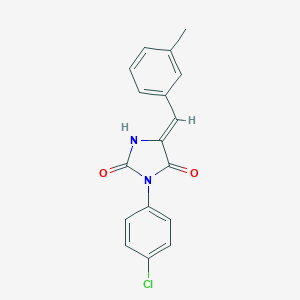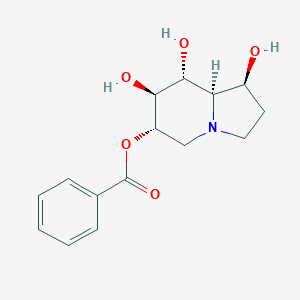
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, also known as berberine, is a natural alkaloid compound found in various plants. It has been used for centuries in traditional Chinese and Ayurvedic medicine for its antimicrobial, anti-inflammatory, and anti-diabetic properties. In recent years, berberine has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester's therapeutic effects is not fully understood, but it is believed to involve multiple pathways. Berberine has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. AMPK activation by Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Berberine has also been found to inhibit the activity of various enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling, and topoisomerase, which is involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Berberine has been shown to have various biochemical and physiological effects on the body. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Berberine has also been reported to have antimicrobial effects against various bacteria, viruses, and fungi. In addition, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to have antioxidant properties and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Berberine has several advantages as a research tool. It is a natural compound with low toxicity and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester also has some limitations. It has poor solubility in water, which can limit its bioavailability and make it difficult to administer in experiments. In addition, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester can interact with other drugs and supplements, which can affect its efficacy.
Orientations Futures
There are several future directions for research on Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester. One area of interest is the development of new synthetic methods for Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester that can improve its yield and purity. Another area of research is the identification of new therapeutic applications for Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, particularly in the field of neurodegenerative diseases. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester in humans. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester, particularly its bioavailability and metabolism in the body.
Méthodes De Synthèse
Berberine can be extracted from various plants, including Berberis vulgaris, Coptis chinensis, and Hydrastis canadensis. However, the yield of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester from these sources is low, and the extraction process is time-consuming. Therefore, chemical synthesis of Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been developed as an alternative method. One of the most common methods for synthesizing Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester.
Applications De Recherche Scientifique
Berberine has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, cardiovascular diseases, and neurodegenerative diseases. In diabetes, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to improve insulin sensitivity, glucose uptake, and lipid metabolism. In cancer, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been found to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In cardiovascular diseases, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been reported to reduce blood pressure, improve lipid profiles, and protect against atherosclerosis. In neurodegenerative diseases, Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
Numéro CAS |
121104-76-5 |
|---|---|
Nom du produit |
Benzoic acid, (1S,6S,7S,8R,8aR)-octahydro-1,7,8-trihydroxy-6-indolizinyl ester |
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
[(1S,6S,7S,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] benzoate |
InChI |
InChI=1S/C15H19NO5/c17-10-6-7-16-8-11(13(18)14(19)12(10)16)21-15(20)9-4-2-1-3-5-9/h1-5,10-14,17-19H,6-8H2/t10-,11-,12+,13+,14+/m0/s1 |
Clé InChI |
DWBDMLGCCJIACZ-ODXJTPSBSA-N |
SMILES isomérique |
C1CN2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)OC(=O)C3=CC=CC=C3 |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CN2CC(C(C(C2C1O)O)O)OC(=O)C3=CC=CC=C3 |
Synonymes |
1,6,7,8-Indolizinetetrol, octahydro-, 6-benzoate, (1S,6S,7S,8R,8aR)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



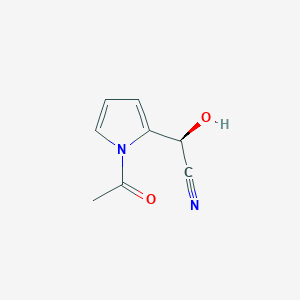
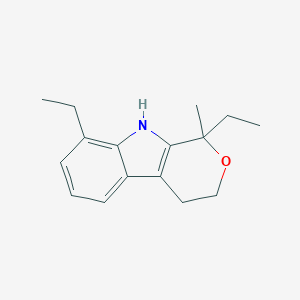
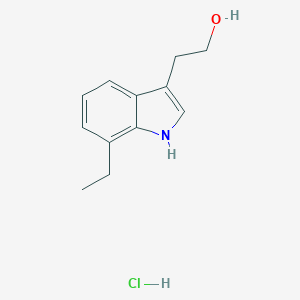
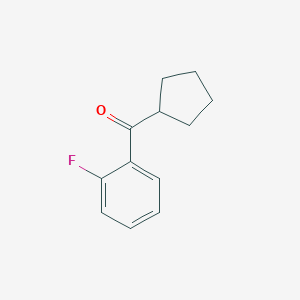
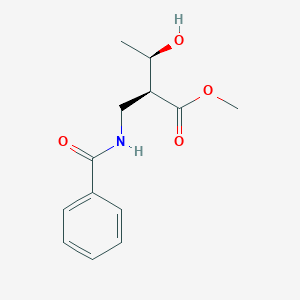
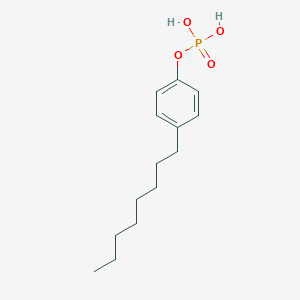
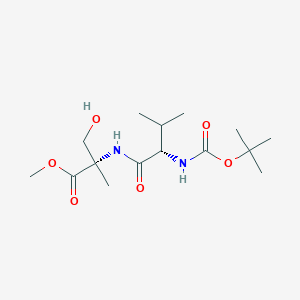
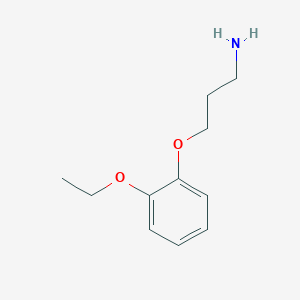
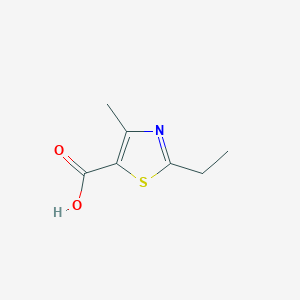
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B49533.png)
